molecular formula C8H17N3O3 B2835588 tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate CAS No. 1009799-44-3

tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate

Cat. No.: B2835588
CAS No.: 1009799-44-3
M. Wt: 203.242
InChI Key: MDNKGMTZVSYVNN-UHFFFAOYSA-N
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Description

tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate is a specialized carbamate derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. Compounds within the carbamate family are widely utilized in the development of agrochemicals, such as pesticides, to enhance crop protection and agricultural productivity . In pharmaceutical research, the carbamate functional group is a key feature in the design and synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, where it can act as a linker connecting different functional ligands . The structure of this compound, which includes a carbamimidoyl group, suggests its potential for further chemical modification, making it a versatile intermediate for constructing more complex molecules. Researchers can employ this compound in exploratory studies to develop novel chemical entities for various scientific applications. This product is strictly For Research Use Only.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)11(4)5-6(9)10-13/h13H,5H2,1-4H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNKGMTZVSYVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with N-methylhydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate has shown potential in the development of therapeutic agents due to its unique chemical properties.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, nitrogen compounds synthesized for pharmacological purposes demonstrated protective effects against oxidative stress, suggesting that this compound could be explored for similar applications .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related carbamates in preclinical models. The modulation of inflammatory pathways may position this compound as a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Organic Synthesis Applications

The compound is also relevant in organic synthesis, particularly as a reagent or intermediate in the formation of more complex molecules.

Synthesis of Diels-Alder Dienophiles

This compound can potentially serve as a precursor for generating t-Boc–N=O, which is utilized as a Diels-Alder dienophile. This reaction is crucial in constructing cyclic compounds with significant biological activity .

Formation of Hydrogen Bonding Patterns

The ability of this compound to form diverse hydrogen bonding patterns enhances its utility in solid-state chemistry and materials science. Such interactions can lead to the development of novel materials with tailored properties .

Case Studies and Research Findings

Several studies have documented the applications of related compounds, providing insights into their potential uses.

Study ReferenceApplication FocusKey Findings
Organic SynthesisDemonstrated the utility of related carbamates in generating Diels-Alder dienophiles.
Pharmacological ActivityHighlighted antioxidant and anti-inflammatory effects in preclinical models, suggesting therapeutic potential.
Structural AnalysisProvided insights into hydrogen bonding patterns that can inform material design.

Mechanism of Action

The mechanism by which tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Hydrogen-Bonding Differences

N-Pivaloylhydroxylamine
  • Key Similarity : Both compounds feature a tert-butyl-protected hydroxamic acid group.
  • Key Difference : The hydrogen-bonding network in tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate forms parallel molecular chains via C=O⋯H–N and C=O⋯H–O interactions, whereas N-pivaloylhydroxylamine adopts antiparallel chains with R₂²(10) dimers and R₂⁴(10) networks .
  • Impact : The parallel alignment in the target compound may enhance crystallinity and stability compared to the antiparallel arrangement in N-pivaloylhydroxylamine.
tert-Butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
  • Key Difference : A 4-methoxyphenyl substituent replaces the methyl group in the parent compound.
tert-Butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
  • Key Difference : A branched 2-methylethyl chain replaces the linear methyl group.
  • Impact : The steric hindrance from the methyl branch may reduce reactivity in nucleophilic substitutions but improve selectivity in metal-chelation reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₀H₂₁N₃O₃ 231.29 Hydroxamic acid, tert-butyl Parallel H-bonding networks
N-Pivaloylhydroxylamine C₅H₁₁NO₂ 117.15 Hydroxamic acid, pivaloyl Antiparallel R₂²(10) dimers
tert-Butyl N,N-diallylcarbamate C₁₁H₁₉NO₂ 197.27 Allyl groups, carbamate Reactive allyl groups for polymerization
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate C₉H₁₇NO₃ 187.24 Cyclobutanol, carbamate Enhanced rigidity due to cyclobutane ring

Industrial and Research Relevance

  • Pharmaceutical Scaffolds : The target compound is a precursor in synthesizing benzo[d]imidazole derivatives (e.g., Example 301 in ), which are explored as kinase inhibitors .
  • Limitations : Some derivatives, such as the 4-methoxyphenyl variant, are listed as discontinued in commercial catalogs, likely due to challenges in large-scale synthesis or stability issues .

Biological Activity

tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 1487444-34-7

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. It may act as an inhibitor of specific enzymes, which can lead to alterations in biochemical pathways relevant to disease processes.

Biological Activity Overview

  • Enzyme Inhibition : Research indicates that carbamate derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Some studies have suggested that carbamate derivatives exhibit antimicrobial activity. This could be beneficial in developing new antibiotics or antimicrobial agents, particularly against resistant strains .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in modulating inflammatory responses, which could be useful in treating inflammatory diseases .

Case Study 1: Enzyme Inhibition

A study involving a series of N-methyl carbamate derivatives demonstrated their ability to inhibit AChE with varying degrees of potency. The IC50 values ranged from 1.60 µM to 311.0 µM, indicating that modifications in the chemical structure significantly affect enzyme inhibition efficacy .

Case Study 2: Antimicrobial Activity

In a comparative analysis, several carbamate derivatives were tested against common bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Case Study 3: Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of structurally similar compounds, showing a reduction in pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AChE InhibitionIncreased acetylcholine levels
BChE InhibitionNeurotransmission modulation
Antimicrobial ActivityBacterial growth inhibition
Anti-inflammatory EffectsCytokine level reduction

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm carbamate linkage (δ ~155 ppm for carbonyl) and tert-butyl protons (δ ~1.4 ppm) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H/O-H) validate functional groups .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted isocyanate) .

How should researchers address discrepancies in reported bioactivity data for this compound and its analogs?

Advanced
Contradictions in antioxidant or enzyme-inhibition studies often arise from assay variability (e.g., DPPH vs. ORAC for antioxidants) or solvent effects on solubility . To resolve these:

  • Standardize protocols (IC50_{50} measurements under identical pH/temperature).
  • Use orthogonal assays (e.g., SPR for binding affinity and enzymatic activity assays) .
  • Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .

What factors influence the solubility and stability of this compound in biological assays?

Q. Basic

  • Solubility : Polar aprotic solvents (DMSO, acetonitrile) enhance solubility; aqueous buffers require cosolvents (<5% DMSO) to prevent precipitation .
  • Stability : Hydrolytic degradation is minimized at pH 6–8. Store at –20°C under nitrogen to prevent carbamate hydrolysis .

What strategies are effective in controlling regioselectivity during functionalization of the hydroxycarbamimidoyl group?

Advanced
Regioselective modifications require protecting group strategies:

  • Boc protection of the carbamate before derivatizing the hydroxycarbamimidoyl moiety .
  • Use of Pd-catalyzed cross-coupling to target specific sites without disturbing the tert-butyl group .
  • Computational modeling (DFT) predicts reactive sites and guides experimental design .

Which enzymatic assays are suitable for evaluating the compound’s interaction with biological targets?

Q. Basic

  • Kinetic assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity (KDK_D) in real-time .
  • Cellular assays : Luciferase-based reporters assess pathway modulation (e.g., NF-κB) .

What role does computational modeling play in elucidating the compound’s mechanism of action?

Advanced
Molecular docking (AutoDock Vina) predicts binding poses to enzymes/receptors, while MD simulations (GROMACS) assess stability over time . QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity, guiding lead optimization .

What are key safety protocols for handling this compound in the lab?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

How can comparative studies with structural analogs be designed to assess pharmacological potential?

Q. Advanced

  • Design : Synthesize analogs with variations in the hydroxycarbamimidoyl or tert-butyl groups .
  • Testing : Parallel screening against targets (e.g., kinases, oxidases) using high-throughput platforms .
  • Analysis : PCA (principal component analysis) identifies structural determinants of activity .

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